

Spectral Analysis of 2-Bromo-3,5-dinitroaniline: A Technical Guide

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Compound of Interest

Compound Name: 2-Bromo-3,5-dinitroaniline

Cat. No.: B15421743

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Abstract

This technical guide provides a comprehensive overview of the spectral analysis of **2-Bromo-3,5-dinitroaniline**. Due to the limited availability of experimental spectral data in peer-reviewed literature, this document leverages high-level computational chemistry to predict the characteristic spectral signatures of the molecule. This guide presents predicted data for Fourier-transform infrared (FT-IR), Fourier-transform Raman (FT-Raman), proton and carbon-13 nuclear magnetic resonance (^1H & ^{13}C NMR), and ultraviolet-visible (UV-Vis) spectroscopy. Detailed, generalized experimental protocols for acquiring these spectra are provided for researchers in analytical chemistry, materials science, and drug development. The relationship between the predicted spectral data and the molecular structure is elucidated, and workflows for spectral analysis are presented using logical diagrams.

Introduction

2-Bromo-3,5-dinitroaniline is a substituted aromatic amine containing both electron-withdrawing nitro groups and a halogen substituent. The electronic and structural properties of such molecules are of significant interest in various fields, including the synthesis of dyes, agrochemicals, and pharmaceuticals. A thorough spectral characterization is fundamental for its identification, purity assessment, and for understanding its chemical behavior. This guide serves as a valuable resource by providing a foundational spectral dataset and standardized methodologies for the analysis of **2-Bromo-3,5-dinitroaniline**.

Computational Methodology

Due to the absence of publicly available experimental spectra for **2-Bromo-3,5-dinitroaniline**, Density Functional Theory (DFT) calculations were employed to predict its spectroscopic properties. The molecular geometry was optimized using the B3LYP functional with the 6-311++G(d,p) basis set. The optimized structure was confirmed to be a true minimum on the potential energy surface by the absence of imaginary frequencies. Subsequent calculations at the same level of theory were performed to predict the vibrational frequencies (FT-IR and FT-Raman), NMR chemical shifts (^1H and ^{13}C), and electronic transitions (UV-Vis).

Predicted Spectral Data

The following sections present the computationally predicted spectral data for **2-Bromo-3,5-dinitroaniline**.

FT-IR and FT-Raman Vibrational Analysis

The vibrational modes of **2-Bromo-3,5-dinitroaniline** have been predicted, and the most significant wavenumbers and their corresponding assignments are summarized in Table 1.

Table 1: Predicted Vibrational Frequencies for **2-Bromo-3,5-dinitroaniline**

Predicted FT-IR Wavenumber (cm ⁻¹)	Predicted FT-Raman Wavenumber (cm ⁻¹)	Vibrational Assignment
3485 (strong)	3484 (weak)	N-H Asymmetric Stretch
3372 (strong)	3371 (weak)	N-H Symmetric Stretch
3105 (medium)	3104 (strong)	Aromatic C-H Stretch
1625 (strong)	1624 (medium)	NH ₂ Scissoring
1575 (very strong)	1574 (medium)	NO ₂ Asymmetric Stretch
1530 (very strong)	1529 (medium)	NO ₂ Asymmetric Stretch
1348 (very strong)	1347 (strong)	NO ₂ Symmetric Stretch
1335 (very strong)	1334 (strong)	NO ₂ Symmetric Stretch
1250 (medium)	1249 (weak)	C-N Stretch
880 (medium)	879 (weak)	C-H Out-of-plane Bend
820 (medium)	819 (weak)	NO ₂ Wagging
680 (medium)	679 (weak)	C-Br Stretch

¹H and ¹³C NMR Spectral Analysis

The predicted ¹H and ¹³C NMR chemical shifts for **2-Bromo-3,5-dinitroaniline** in deuterated dimethyl sulfoxide (DMSO-d₆) are presented in Table 2. Tetramethylsilane (TMS) is used as the reference standard (0 ppm).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for **2-Bromo-3,5-dinitroaniline**

Nucleus	Predicted Chemical Shift (ppm)	Multiplicity	Assignment
^1H	8.45	Doublet	H-4
^1H	8.20	Doublet	H-6
^1H	6.50	Broad Singlet	-NH ₂
^{13}C	150.2	Singlet	C-1 (C-NH ₂)
^{13}C	109.8	Singlet	C-2 (C-Br)
^{13}C	148.5	Singlet	C-3 (C-NO ₂)
^{13}C	120.5	Singlet	C-4
^{13}C	149.1	Singlet	C-5 (C-NO ₂)
^{13}C	115.3	Singlet	C-6

UV-Vis Spectral Analysis

The predicted electronic transitions and corresponding maximum absorption wavelengths (λ_{max}) for **2-Bromo-3,5-dinitroaniline** in ethanol are provided in Table 3.

Table 3: Predicted UV-Vis Absorption Data for **2-Bromo-3,5-dinitroaniline**

Predicted λ_{max} (nm)	Molar Absorptivity ($\text{L}\cdot\text{mol}^{-1}\cdot\text{cm}^{-1}$)	Electronic Transition
385	High	$\pi \rightarrow \pi$
270	Medium	$n \rightarrow \pi$

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

FT-IR Spectroscopy

- **Sample Preparation:** A small amount of **2-Bromo-3,5-dinitroaniline** (1-2 mg) is finely ground with spectroscopic grade potassium bromide (KBr, ~200 mg) in an agate mortar. The mixture is then pressed into a transparent pellet using a hydraulic press.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

FT-Raman Spectroscopy

- **Sample Preparation:** A few milligrams of the crystalline **2-Bromo-3,5-dinitroaniline** sample are placed in a glass capillary tube or an aluminum sample holder.
- **Data Acquisition:** The sample is placed in the spectrometer's sample compartment. The FT-Raman spectrum is excited using a Nd:YAG laser operating at 1064 nm. The spectrum is collected in the range of 4000-50 cm^{-1} with a resolution of 4 cm^{-1} .

NMR Spectroscopy

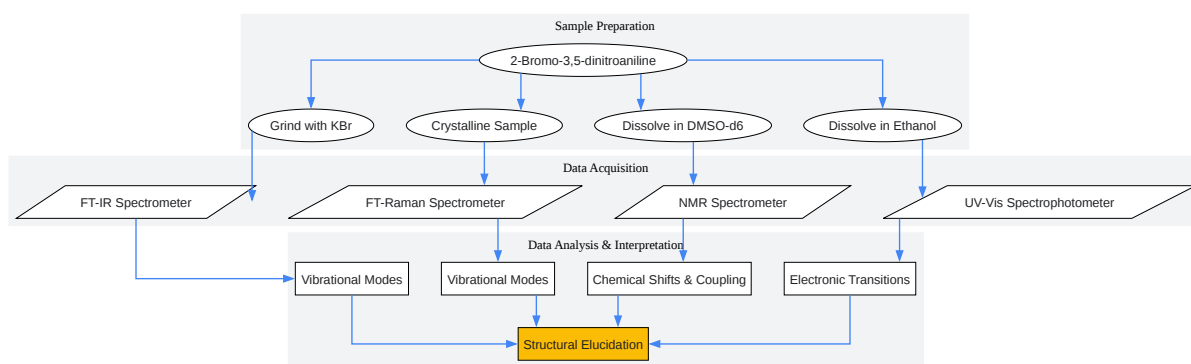
- **Sample Preparation:** Approximately 10-20 mg of **2-Bromo-3,5-dinitroaniline** is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO- d_6) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal reference.
- **Data Acquisition:** The NMR tube is placed in the spectrometer's probe. ^1H and ^{13}C NMR spectra are acquired on a 400 MHz (or higher) spectrometer. Standard pulse sequences are used for both ^1H (single pulse) and ^{13}C (proton-decoupled) experiments.

UV-Vis Spectroscopy

- **Sample Preparation:** A stock solution of **2-Bromo-3,5-dinitroaniline** is prepared by accurately weighing a small amount of the compound and dissolving it in a known volume of a suitable solvent (e.g., ethanol). A dilute solution (typically in the micromolar concentration range) is prepared by serial dilution of the stock solution.
- **Data Acquisition:** The UV-Vis spectrum is recorded using a dual-beam spectrophotometer, with the pure solvent in the reference cuvette. The absorbance is measured over a

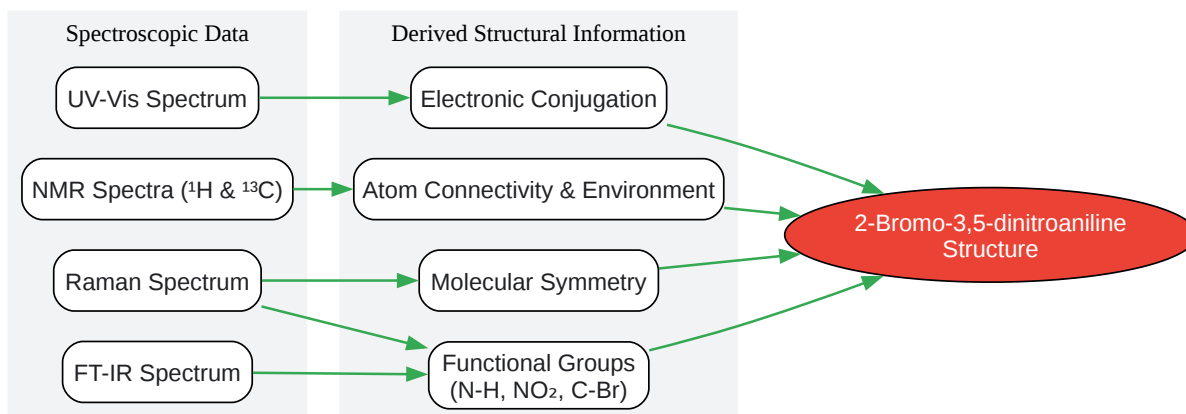
wavelength range of 200-800 nm.

Mandatory Visualizations



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Caption: Workflow for the spectral analysis of **2-Bromo-3,5-dinitroaniline**.



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Caption: Relationship between spectral data and structural elucidation.

Conclusion

This technical guide provides a foundational set of predicted spectral data for **2-Bromo-3,5-dinitroaniline**, a compound for which experimental data is not readily available. The computational approach offers valuable insights into its expected FT-IR, FT-Raman, NMR, and UV-Vis spectra. The provided experimental protocols offer standardized methods for researchers to obtain empirical data, which can then be compared with the theoretical predictions herein. This document serves as a comprehensive starting point for the analytical characterization of **2-Bromo-3,5-dinitroaniline** in various scientific and industrial applications.

- To cite this document: BenchChem. [Spectral Analysis of 2-Bromo-3,5-dinitroaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b15421743#spectral-analysis-of-2-bromo-3-5-dinitroaniline\]](https://www.benchchem.com/product/b15421743#spectral-analysis-of-2-bromo-3-5-dinitroaniline)

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